3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one
Description
3-(2-Aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one is a fluorinated benzotriazinone derivative characterized by a 2-aminoethyl substituent at the N3 position and a fluorine atom at the C7 position of the benzotriazinone core. This compound belongs to a broader class of triazinones, which are notable for their applications in medicinal chemistry, agrochemicals, and materials science. The fluorine atom enhances electronegativity and metabolic stability, while the aminoethyl group may improve solubility and bioactivity through hydrogen bonding or ionic interactions .
Properties
IUPAC Name |
3-(2-aminoethyl)-7-fluoro-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-7-8(5-6)12-13-14(4-3-11)9(7)15/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOGHKOWMNJOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of 3-(2-aminoethyl)-7-fluorobenzo[d]triazin-4(3H)-one generally follows these main steps:
Formation of the benzo[d]triazine ring:
This is typically achieved by cyclization reactions involving appropriate precursors such as substituted anilines or hydrazines with carboxylic acid derivatives or their equivalents under controlled conditions. The cyclization forms the heterocyclic triazine core essential for the compound.Introduction of the fluorine atom at the 7-position:
Fluorination is commonly performed using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents enable selective fluorination on the aromatic ring, yielding the 7-fluoro substituted intermediate.Attachment of the 2-aminoethyl substituent at the 3-position:
The aminoethyl group is introduced via nucleophilic substitution or alkylation reactions. A typical approach involves reacting the triazine intermediate with 2-aminoethyl halides or related precursors under conditions favoring substitution at the 3-position.
Detailed Reaction Conditions and Industrial Considerations
The industrial synthesis of 3-(2-aminoethyl)-7-fluorobenzo[d]triazin-4(3H)-one is optimized for yield, purity, and scalability:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization to form triazine | Precursors (e.g., substituted anilines), heat | Controlled temperature to favor ring closure |
| Fluorination | N-fluorobenzenesulfonimide (NFSI) or Selectfluor | Mild conditions to ensure regioselectivity |
| Aminoethyl substitution | 2-aminoethyl halide, base (e.g., triethylamine) | Solvent choice (e.g., DMF, DMSO) critical for yield |
Reaction environment: Batch or continuous flow reactors are employed to maintain precise control over temperature (typically 70–80 °C), pressure, and reaction time, which are crucial for reproducibility and scale-up.
Purification: Post-reaction purification involves crystallization, chromatography, or distillation to achieve high purity. Crystallization from ethanol-water mixtures with acetic acid is commonly used to isolate the final product with high purity and yield.
Representative Laboratory Preparation Procedure
A typical laboratory synthesis may proceed as follows (adapted from related fluorobenzo[d]triazinone syntheses):
Cyclization:
Mix appropriate precursors in a solvent under heating (~70 °C) with stirring to induce ring closure forming the benzo[d]triazine core.Fluorination:
Add N-fluorobenzenesulfonimide slowly at controlled temperature to fluorinate the aromatic ring at the 7-position.Aminoethyl group introduction:
React the fluorinated intermediate with 2-aminoethyl chloride or bromide in the presence of a base, stirring at elevated temperature (70–80 °C) for 1–2 hours.Isolation and purification:
Cool the reaction mixture, filter the precipitate, and recrystallize from a 1:1 ethanol-water mixture with a small amount of acetic acid. Dry under reduced pressure at 70 °C to obtain the pure product.
Reaction Analysis and Mechanistic Insights
Fluorination selectivity:
The use of electrophilic fluorinating agents ensures selective substitution at the 7-position due to electronic and steric factors inherent in the benzo[d]triazine scaffold.Aminoethyl substitution:
The nucleophilic amino group attacks the electrophilic site at the 3-position, facilitated by the electron-withdrawing effect of the triazine ring, promoting substitution.Photocatalytic considerations:
Some studies indicate that the compound participates in visible light-mediated denitrogenation alkene insertion reactions, suggesting the synthetic route could be adapted or optimized using photocatalytic methods for functionalization.
Summary Table of Preparation Conditions
| Preparation Stage | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Cyclization | Substituted aniline + carboxylic acid | 70 | 1–2 hours | 70–85 | Filtration, crystallization |
| Fluorination | N-fluorobenzenesulfonimide (NFSI) | 25–40 | 30–60 minutes | 75–90 | Extraction, chromatography |
| Aminoethyl substitution | 2-aminoethyl halide + base | 70–80 | 1–2 hours | 65–80 | Crystallization, drying |
Research Findings and Optimization Notes
Optimization of reaction temperature and time is critical for maximizing yield and minimizing side reactions, especially during fluorination and aminoethyl substitution steps.
Solvent choice impacts reaction rate and product purity; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for substitution reactions.
Purification by crystallization from ethanol-water mixtures with acetic acid improves product crystallinity and purity.
Industrial scale synthesis benefits from continuous flow reactors to enhance heat and mass transfer, improving reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their functions.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or inflammation.
Interacting with nucleic acids: Influencing gene expression or DNA replication.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The biological activity of benzotriazinones is highly dependent on substituents. Key analogs and their properties are summarized below:
Key Observations :
Comparison of Reaction Conditions :
Physicochemical Properties
- Molecular Weight & Solubility: The target compound (MW ≈ 250–260 g/mol) is lighter than phenyl-substituted analogs (e.g., 3-phenyl derivatives, MW ≈ 230–280 g/mol) but heavier than alkyl variants (e.g., 3-butyl, MW = 203.24 g/mol) . The aminoethyl group may enhance aqueous solubility compared to hydrophobic aryl/alkyl groups.
- Melting Points: Triazinones generally exhibit high melting points (>150°C) due to hydrogen bonding and aromatic stacking. Fluorine substituents further increase crystallinity .
Biological Activity
3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzo[d][1,2,3]triazine ring with an aminoethyl side chain and a fluorine atom at the 7-position. The following sections will explore its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C₉H₉FN₄O
- Molecular Weight : 208.19 g/mol
- CAS Number : 1955547-18-8
The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated various triazine derivatives against bacteria and fungi using agar diffusion methods. Compounds with lipophilic groups such as fluorine showed enhanced antimicrobial efficacy compared to those with electron-donating groups .
| Microorganism Tested | Standard (Ampicillin/Miconazole) | Activity of Compound |
|---|---|---|
| Staphylococcus aureus | Positive | High |
| Escherichia coli | Positive | Moderate |
| Candida albicans | Positive | Low |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve disruption of signaling pathways associated with tumor growth .
| Cell Line Tested | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of growth |
| A549 (Lung Cancer) | 20 | Moderate inhibition |
The mode of action of this compound involves several biochemical pathways:
- Enzyme Interaction : The compound interacts with various enzymes, potentially modulating their activities which can influence metabolic pathways.
- Histamine Receptor Modulation : Similar compounds have been shown to act as antagonists at histamine H1 receptors, affecting allergic responses and neurotransmission pathways.
Case Studies
A detailed investigation into the biological activity of related triazine derivatives has provided insights into their pharmacological potential. One study synthesized a series of fluorinated triazine derivatives and assessed their antiproliferative effects against lung and breast cancer cells, demonstrating significant anticancer activity correlated with structural modifications .
Q & A
Basic Research Questions
Q. How can the synthetic route for 3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromoethyl intermediates (e.g., 3-(2-bromoethyl) derivatives) can react with amines under reflux in solvents like THF or acetone with potassium carbonate as a base. Monitoring via TLC and optimizing reaction time (5–8 hours) are critical . Purification via column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization (ethanol) enhances purity. Yield improvements may require stoichiometric adjustments (e.g., 1.2–1.5 equiv. of nucleophile) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer :
- NMR : and NMR (DMSO-d) identify aromatic protons (δ 8.2–8.3 ppm for fluorinated benzene) and ethylamino protons (δ 2.8–4.5 ppm). Discrepancies in splitting patterns may arise from rotameric forms of the triazinone ring; variable-temperature NMR or DFT calculations can resolve ambiguities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected for CHFNO: 260.15) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in substituent positioning .
Q. How does the fluorine substituent at position 7 influence the compound’s reactivity and stability?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Stability studies (TGA/DSC) show fluorine enhances thermal stability by reducing electron density in the aromatic ring. Computational modeling (e.g., Gaussian) can predict reactive sites via Fukui indices .
Advanced Research Questions
Q. What catalytic strategies enable selective C–H functionalization of the triazinone core for structural diversification?
- Methodological Answer :
- Cp*Rh(III) Catalysis : Enables C–H alkylation using carbonyl sulfoxonium ylides under mild conditions (e.g., DCE solvent, 40°C). Selectivity for the C6/C8 positions is controlled by directing groups .
- Cp*Ir(III) Catalysis : Promotes alkenylation with iodonium ylides, yielding conjugated systems for optoelectronic applications. Screening additives like AgSbF improves regioselectivity .
- Copper-Mediated Coupling : For hydrazone formation, use CuI with phenanthroline ligands in DMF at 80°C .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against targets like fungal CYP51 (for antifungal activity) or nematode acetylcholinesterase (for nematicidal action). Prioritize derivatives with strong binding affinities (<-8 kcal/mol) .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., piperazine linker modifications) with bioactivity. Train models on datasets from analogs (e.g., IC values against Meloidogyne incognita) .
Q. What experimental protocols are recommended for evaluating in vivo nematicidal or antimicrobial efficacy?
- Methodological Answer :
- Nematicidal Assays : Test compounds at 20 mg/L in soil against Meloidogyne javanica. Measure egg hatching inhibition (%) and juvenile mortality over 72 hours. Use abamectin as a positive control .
- Antifungal Screening : Employ microdilution assays (CLSI M38-A2) against Candida albicans. Determine MIC values (µg/mL) and compare with fluconazole .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., unexpected NMR splitting) be investigated?
- Methodological Answer :
- Dynamic Effects : Rotational barriers in the triazinone ring may cause peak splitting. Use VT-NMR (25–80°C) to observe coalescence temperatures .
- Impurity Profiling : LC-MS/MS (Q-TOF) identifies byproducts (e.g., bromoethyl intermediates). Compare retention times with synthetic intermediates .
Q. Why do similar synthetic routes yield varying bioactivity profiles in triazinone derivatives?
- Methodological Answer :
- Steric and Electronic Factors : Substituents like piperazine vs. morpholine alter solubility and target engagement. Perform free-Wilson analysis to deconvolute contributions .
- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated degradation. Correlate half-life (t) with in vivo efficacy .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
